molecular formula C19H21ClN2O2S B2707961 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1448122-97-1

2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2707961
CAS No.: 1448122-97-1
M. Wt: 376.9
InChI Key: BEQKVPYQFYOLHJ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzylthio group, a chloropyridinyl ether, and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with sodium thiolate under basic conditions.

    Synthesis of the Chloropyridinyl Ether: This step involves the reaction of 3-chloropyridine with an appropriate alcohol in the presence of a base to form the ether linkage.

    Coupling with Piperidine: The final step involves the coupling of the benzylthio and chloropyridinyl ether intermediates with piperidine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The chloropyridinyl ether can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the chloropyridinyl ether and piperidinyl ethanone moieties may interact with various receptors or ion channels. These interactions can modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)propanone
  • 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)butanone

Uniqueness

Compared to similar compounds, 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-17-7-4-10-21-19(17)24-16-8-11-22(12-9-16)18(23)14-25-13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQKVPYQFYOLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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